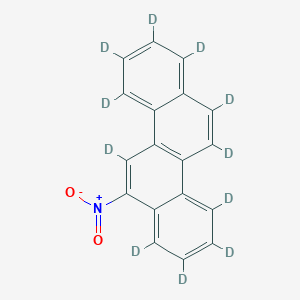
Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
Übersicht
Beschreibung
Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is a synthetic compound that has been used in a variety of scientific research applications. It is a type of salt that is composed of barium, oxygen, and carbon, and is known for its solubility in water. Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is also known for its wide range of biochemical and physiological effects, making it a useful compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate has been used in a variety of scientific research applications. It has been used to study the effects of barium on the human body, as well as to study the biochemical and physiological effects of barium on various organisms. It has also been used to study the effects of barium on the environment, and to study the effects of barium on various chemical reactions.
Wirkmechanismus
Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate works by binding to proteins in the body and altering their structure and function. This binding affects the activity of various enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of various enzymes and proteins, leading to changes in the metabolism of various molecules. It has also been shown to affect the activity of various hormones and neurotransmitters, leading to changes in the functioning of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate in laboratory experiments is its solubility in water. This makes it easy to work with and allows for precise measurements. However, it is important to note that barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is toxic and should be handled with caution.
Zukünftige Richtungen
The future directions for barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate research include further studies into its biochemical and physiological effects, as well as its effects on the environment. Other potential future directions include the development of new synthesis methods, the development of new applications, and the development of new analytical techniques.
Eigenschaften
IUPAC Name |
barium(2+);4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O8P.Ba/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;/h2-6H,1H2,(H2,9,10,11);/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAHXRNHRUSACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)[O-])[O-])O)OP(=O)(O)O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate | |
CAS RN |
24325-23-3 | |
| Record name | D-Ribofuranose, 5-(dihydrogen phosphate), barium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)



![N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1433756.png)
![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)




